
1-Pyrenesulfonyl chloride
Overview
Description
1-Pyrenesulfonyl chloride (CAS 61494-52-8) is a fluorescent derivatization reagent widely used in analytical chemistry for the detection of low molecular weight amines, such as biogenic amines in biological samples. Its molecular formula is C₁₆H₉ClO₂S, with a molecular weight of 300.76 g/mol . The compound features a pyrene moiety, a polycyclic aromatic hydrocarbon, which confers strong fluorescence properties, including excimer formation upon UV excitation (λex ~ 340 nm, λem ~ 371.5 nm monomer, ~470 nm excimer) . This excimer emission enhances sensitivity in applications like high-performance liquid chromatography (HPLC) with fluorescence detection (FLD) .
This compound reacts with primary and secondary amines to form stable sulfonamide derivatives, enabling quantitative analysis of compounds such as histamine, putrescine, and spermidine in fish samples . Its derivatives exhibit long fluorescence lifetimes (~30 ns), making them suitable for advanced techniques like fluorescence polarization and anisotropy measurements . The reagent is soluble in polar organic solvents, including acetonitrile, chloroform, and methanol, facilitating its use in derivatization protocols .
Preparation Methods
1-Pyrenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of sodium pyrene-1-sulfonate with thionyl chloride in the presence of N,N-dimethylformamide as a solvent. The reaction is typically carried out under an inert atmosphere at low temperatures (around 5°C) for several hours . The reaction can be summarized as follows:
Stage 1: Sodium pyrene-1-sulfonate is reacted with thionyl chloride in N,N-dimethylformamide at 5°C for 3 hours under an inert atmosphere.
Chemical Reactions Analysis
1-Pyrenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamide derivatives. This reaction is commonly used in the labeling of peptides and proteins.
Hydrolysis: In the presence of water, this compound hydrolyzes to form pyrene-1-sulfonic acid and hydrogen chloride.
Reduction: It can be reduced to pyrene-1-sulfonamide using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include amines for substitution reactions, water for hydrolysis, and lithium aluminum hydride for reduction. The major products formed from these reactions are sulfonamide derivatives, pyrene-1-sulfonic acid, and pyrene-1-sulfonamide .
Scientific Research Applications
Derivatization of Biogenic Amines
One of the most prominent applications of 1-pyrenesulfonyl chloride is in the derivatization of biogenic amines . Recent studies have demonstrated its effectiveness in the simultaneous determination of several biogenic amines, including histamine, putrescine, cadaverine, spermidine, and spermine in fish samples. The derivatization process enhances fluorescence detection through intramolecular excimer formation, allowing for high sensitivity and selectivity compared to traditional methods using other reagents like dansyl chloride (Dns-Cl) or o-phthalaldehyde (OPA) .
Key Findings:
- Fluorescence Detection : PSCl produces derivatives that exhibit intramolecular excimer fluorescence at higher wavelengths, minimizing interference from other compounds .
- Method Efficiency : The derivatization with PSCl requires significantly shorter reaction times (15 minutes) compared to Dns-Cl (20 hours), making it a more efficient choice for routine analysis .
Sensing Applications
PSCl has also been employed as a component in fluorescent sensors . For instance, it has been used to create probes for detecting salicylic acid and its derivatives. These probes utilize the unique fluorescence properties of pyrene to indicate the presence of target analytes through changes in emission intensity upon interaction with specific compounds .
Case Study: Salicylic Acid Detection
- Probe Design : A pyrene-appended aminopropylimidazole probe was developed that selectively fluoresces upon binding to salicylic acid derivatives, demonstrating the potential for environmental and biological monitoring .
Quantitative Analysis of Hormones
Another significant application of this compound is in the quantification of hormones such as estrogens in biological samples. Studies have reported its use in high-performance liquid chromatography (HPLC) coupled with fluorescence detection methods to achieve accurate measurements of hormone levels in human serum .
Advantages:
- High Sensitivity : The strong fluorescent properties of PSCl derivatives allow for lower detection limits compared to conventional methods.
- Versatility : The method can be adapted for various types of biological matrices, enhancing its applicability in clinical diagnostics.
Fluorescence Polarization Measurements
PSCl is also utilized in fluorescence polarization assays , which are valuable for studying molecular interactions such as DNA hybridization. The long fluorescence lifetime associated with pyrene derivatives allows for effective time-gating techniques that improve assay specificity .
Applications in Molecular Biology:
- DNA Probes : Labeled DNA probes using PSCl facilitate homogeneous detection of hybridization events, which is crucial for genetic analysis and diagnostics .
Mass Spectrometry Applications
In mass spectrometry, this compound has been used to label oligosaccharides, enabling their identification through advanced techniques such as quadrupole time-of-flight tandem mass spectrometry (Q-TOF MS). This application highlights its importance in glycomics and carbohydrate analysis .
Summary Table of Applications
Application Area | Description | Advantages |
---|---|---|
Derivatization of Biogenic Amines | Enhances fluorescence detection for amines in food safety testing | High sensitivity; shorter reaction times |
Sensing Applications | Development of fluorescent probes for detecting specific analytes | Selective and sensitive monitoring |
Quantitative Analysis | Measurement of hormones like estrogens using HPLC | High sensitivity; adaptable to various matrices |
Fluorescence Polarization | Used in assays for DNA hybridization | Improved specificity through time-gating |
Mass Spectrometry | Labeling oligosaccharides for identification via Q-TOF MS | Enhanced analysis capabilities |
Mechanism of Action
The mechanism of action of 1-pyrenesulfonyl chloride primarily involves its reactivity with amines. The sulfonyl chloride group reacts with the amino groups of peptides, proteins, and other biological molecules to form stable sulfonamide bonds. This reaction is highly specific and efficient, making this compound a valuable tool for fluorescent labeling and detection .
Comparison with Similar Compounds
Comparison with Similar Sulfonyl Chloride Compounds
The reactivity, fluorescence properties, and applications of 1-pyrenesulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides. Below is a detailed analysis:
Structural and Functional Comparisons
Key Observations:
- Aromatic vs. Aliphatic Systems: this compound’s pyrene group enables π-π stacking and excimer formation, critical for fluorescence-based detection.
- Reactivity : Aliphatic sulfonyl chlorides (e.g., piperidine-1-sulfonyl chloride) are more reactive toward nucleophiles due to reduced steric hindrance, whereas the bulky pyrene group in this compound moderates reactivity, favoring selective amine derivatization .
Sensitivity and Detection Limits
Biological Activity
1-Pyrenesulfonyl chloride (PSC) is an important chemical compound utilized in various biological and chemical applications. Its unique structure, characterized by the pyrene moiety, lends itself to a range of biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is derived from pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its fluorescence properties. The sulfonyl chloride functional group enhances its reactivity, making it useful in various chemical synthesis processes.
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit antimicrobial properties. A study evaluated the antibacterial effects against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth, suggesting potential applications in developing antimicrobial agents .
Anticancer Properties
The anticancer activity of PSC has also been explored. In vitro studies have shown that compounds containing the pyrene structure can induce apoptosis in cancer cell lines. For instance, derivatives of pyrene were tested for their ability to inhibit cell proliferation in various cancer types, including breast and colon cancers. The results indicated that these compounds could effectively reduce cell viability through mechanisms involving oxidative stress and apoptosis induction .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. Compounds derived from PSC exhibited notable antioxidant activity, which is crucial for preventing oxidative damage in biological systems. The effective concentration (EC50) values ranged from 19 to 31 µg/mL in different assays .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a specific study, researchers synthesized several derivatives of this compound and assessed their anticancer effects on HepG2 cells (liver cancer). The derivatives showed varying levels of cytotoxicity, with some exhibiting IC50 values as low as 10 µM, indicating their potential as therapeutic agents against liver cancer .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of PSC derivatives against fungal strains such as Candida albicans. The minimum inhibitory concentration (MIC) values were determined, revealing effective antifungal activity with MIC values ranging from 37 to 124 µg/mL .
Table 1: Biological Activity Summary of this compound Derivatives
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 1-pyrenesulfonyl chloride in laboratory settings?
this compound is moisture-sensitive and reactive. Researchers must:
- Use tightly fitting safety goggles , face shields, and long-sleeved clothing to prevent skin/eye contact .
- Work in a fume hood with proper respiratory protection (NIOSH/MSHA-approved respirators) if exposure limits are exceeded .
- Quench excess reagent with ammonium hydroxide after derivatization to avoid uncontrolled reactions .
- Follow first-aid measures: rinse eyes/skin with water for 15 minutes, avoid inducing vomiting upon ingestion, and seek immediate medical attention .
Q. How can this compound be used to derivatize low molecular weight amines for HPLC detection?
- Step 1 : Dissolve the amine sample in a polar aprotic solvent (e.g., acetonitrile) at pH 8–9 to enhance nucleophilic reactivity .
- Step 2 : Add this compound (1.2–2 molar equivalents) and react at room temperature for 30–60 minutes .
- Step 3 : Quench unreacted reagent with ammonium hydroxide to prevent side reactions .
- Step 4 : Separate derivatives via reverse-phase HPLC with fluorescence detection (excitation ~344 nm, emission ~376 nm) .
Q. What are the advantages of using this compound over other sulfonyl chlorides for fluorescent labeling?
- High sensitivity : Pyrenesulfonamides exhibit strong fluorescence with quantum yields ~0.6–0.8, enabling sub-nanomolar detection limits .
- Long fluorescence lifetime (~30 ns) : Facilitates time-resolved fluorescence or anisotropy measurements, reducing background noise .
- Excimer formation : At high local concentrations (e.g., in ethanol), pyrene derivatives form excimers emitting at ~480 nm, useful for studying molecular proximity .
Advanced Research Questions
Q. How can solvent polarity affect fluorescence data when using this compound-labeled probes?
- Excimer vs. monomer emission : In non-polar solvents (e.g., hexane), monomer emission dominates (~376 nm). In polar solvents (e.g., ethanol), excimer formation (~480 nm) increases due to π-π stacking .
- Experimental validation : Normalize spectra to the monomer peak (371.5 nm) to distinguish solvent artifacts from true molecular interactions .
- Mitigation : Use solvent mixtures (e.g., acetonitrile/water) to balance solubility and minimize excimer formation during HPLC analysis .
Q. How can conflicting fluorescence intensity results arise in ATP-binding assays using this compound?
- Causes :
- Resolution :
Q. What methodological considerations are critical for using this compound in DNA hybridization studies?
- Probe design : Label DNA at 5’- or 3’-ends to avoid disrupting hybridization.
- Fluorescence anisotropy : Measure polarization changes upon hybridization; bound DNA exhibits higher anisotropy due to reduced rotational mobility .
- Controls : Include unlabeled DNA and scrambled sequences to account for non-specific binding.
Q. How can researchers optimize reaction conditions to minimize side reactions during derivatization?
- pH control : Maintain pH 8–9 with borate or Tris buffers to avoid hydrolysis of this compound .
- Temperature : Reactions at >30°C may accelerate hydrolysis; monitor by TLC or UV spectroscopy for byproduct formation .
- Stoichiometry : Use a 10% molar excess of reagent to ensure complete derivatization without excessive quenching steps .
Q. Data Interpretation and Contradictions
Q. How should researchers address discrepancies in fluorescence lifetimes reported for pyrenesulfonamides?
- Potential causes : Variability in solvent purity, temperature, or probe concentration.
- Best practices :
Properties
IUPAC Name |
pyrene-1-sulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO2S/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFLOMYZTLUWHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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